![molecular formula C17H22N4O5S B6423573 3-[3-(4-methanesulfonylpiperazin-1-yl)-3-oxopropyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione CAS No. 1214243-83-0](/img/structure/B6423573.png)

3-[3-(4-methanesulfonylpiperazin-1-yl)-3-oxopropyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzodiazepine, which is a class of psychoactive drugs. Benzodiazepines are widely used in medicine for their sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant and amnesic actions . The compound also contains a methanesulfonylpiperazin group, which is often found in pharmaceuticals and could potentially enhance the solubility or bioavailability of the compound .

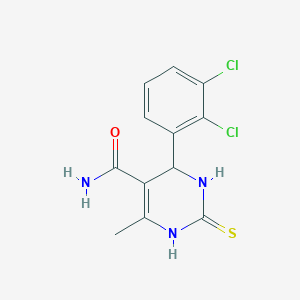

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzodiazepine ring system, which is a fused benzene and diazepine ring. Attached to this core would be a methanesulfonylpiperazin group .Chemical Reactions Analysis

Benzodiazepines, in general, are stable compounds and do not undergo many chemical reactions. They are usually metabolized in the liver by the cytochrome P450 enzymes .Scientific Research Applications

Synthesis of Piperazine Derivatives

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The compound , which contains a piperazine moiety, can be used in the synthesis of various piperazine derivatives .

Antimicrobial Agents

The compound has potential applications in the development of new antimicrobial agents . A series of hybrid norfloxacin–thiazolidinedione molecules, which include a piperazine moiety, were synthesized and showed promising direct activity against Gram-negative strains, and anti-biofilm activity against Gram-positive strains .

Inhibition of DNA Gyrase

The compound may have potential applications in inhibiting DNA gyrase . DNA gyrase is an essential bacterial enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA .

Cytotoxic Activity

The compound could be used in the synthesis of derivatives that have cytotoxic activity . A library of substituted (1- (benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives were synthesized and screened for their in vitro cytotoxic activity .

Fungicidal Activity

The compound could have potential applications in the development of fungicidal agents . Some compounds containing a piperazine moiety showed fungicidal rather than fungistatic activity .

Development of Antibacterial Agents

The compound could be used in the development of new antibacterial agents . The thiazolidinedione moiety aimed to include additional anti-pathogenicity by preventing biofilm formation .

Mechanism of Action

While the specific mechanism of action for this compound is not known, benzodiazepines typically work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[3-(4-methylsulfonylpiperazin-1-yl)-3-oxopropyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O5S/c1-27(25,26)21-10-8-20(9-11-21)15(22)7-6-14-17(24)18-13-5-3-2-4-12(13)16(23)19-14/h2-5,14H,6-11H2,1H3,(H,18,24)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOGEVHWVPKKHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(4-(methylsulfonyl)piperazin-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4,5-dimethyl-3-[(4-methylpiperazin-1-yl)(phenyl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B6423494.png)

![N-[2-(4-chlorophenyl)-2-oxo-1-[(4-sulfamoylphenyl)amino]ethyl]furan-2-carboxamide](/img/structure/B6423516.png)

![3-(2-{4-[3-(2-tert-butylphenoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B6423524.png)

![2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6423533.png)

![N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(4-methylphenyl)-1H-pyrazol-5-yl]-4-fluorobenzene-1-sulfonamide](/img/structure/B6423543.png)

![N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl]-4-fluoro-3-methylbenzene-1-sulfonamide](/img/structure/B6423546.png)

![methyl 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-phenyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6423551.png)

![2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(furan-2-yl)methyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B6423555.png)

![3-methyl-1-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)acetyl]urea](/img/structure/B6423556.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide](/img/structure/B6423567.png)

![N-[(furan-2-yl)methyl]-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B6423577.png)

![1-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B6423579.png)